2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid
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Overview
Description
2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often involve large-scale synthesis using these protocols to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
2-Fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-(Benzofuran-2-yl)acetic acid: This compound lacks the fluorine and methyl groups present in this compound, which may result in different biological activities and chemical reactivity.
2-Acetylbenzofuran:
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C11H9FO3 |
---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-fluoro-2-(7-methyl-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-3-2-4-7-5-8(15-10(6)7)9(12)11(13)14/h2-5,9H,1H3,(H,13,14) |
InChI Key |
DYHYAHIFDMUQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(C(=O)O)F |
Origin of Product |
United States |
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